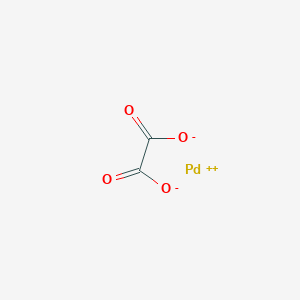
3-ciano-1H-pirrol-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 3-cyano-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a cyano group at the 3-position and an ethyl ester group at the 2-position
Aplicaciones Científicas De Investigación
Ethyl 3-cyano-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor ligands.
Synthetic Organic Chemistry: It is a versatile intermediate for the synthesis of complex heterocyclic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyano-1H-pyrrole-2-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with cyanoacetamide in the presence of a base, such as sodium ethoxide, to form the pyrrole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-cyano-1H-pyrrole-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-cyano-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts can be employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrrole derivatives.
Reduction: Amino-substituted pyrrole derivatives.
Ester Hydrolysis: 3-cyano-1H-pyrrole-2-carboxylic acid.
Mecanismo De Acción
The mechanism of action of ethyl 3-cyano-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The cyano and ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 3-cyano-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:
Ethyl 2-cyano-1H-pyrrole-3-carboxylate: Similar structure but with different substitution pattern.
Methyl 3-cyano-1H-pyrrole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-Amino-1H-pyrrole-2-carboxylate: Contains an amino group instead of a cyano group.
The uniqueness of ethyl 3-cyano-1H-pyrrole-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propiedades
IUPAC Name |
ethyl 3-cyano-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-2-12-8(11)7-6(5-9)3-4-10-7/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBMXQIJLZOLET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579756 | |
| Record name | Ethyl 3-cyano-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7126-44-5 | |
| Record name | Ethyl 3-cyano-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-cyano-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)

![[4-(trifluoromethyl)phenyl]methylphosphonic acid](/img/structure/B1316168.png)





![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)
![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)



